molecular formula C7H15N3O2 B7789044 N'-hydroxy-3-(morpholin-4-yl)propanimidamide

N'-hydroxy-3-(morpholin-4-yl)propanimidamide

Cat. No.: B7789044
M. Wt: 173.21 g/mol
InChI Key: VGMYEKAPTYTGAL-UHFFFAOYSA-N
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Description

N’-hydroxy-3-(morpholin-4-yl)propanimidamide is a versatile small molecule scaffold used in various scientific research applications. Its molecular formula is C7H15N3O2, and it has a molecular weight of 173.21 g/mol . This compound is known for its potential in proteomics research and other biochemical studies .

Preparation Methods

The synthesis of N’-hydroxy-3-(morpholin-4-yl)propanimidamide typically involves the reaction of morpholine with a suitable precursor, followed by the introduction of the hydroxy group. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Reaction of Morpholine with Propanamide Derivatives: This involves the reaction of morpholine with a propanamide derivative under controlled conditions to form the desired product.

Chemical Reactions Analysis

N’-hydroxy-3-(morpholin-4-yl)propanimidamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Various metal catalysts depending on the specific reaction.

Scientific Research Applications

N’-hydroxy-3-(morpholin-4-yl)propanimidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-hydroxy-3-(morpholin-4-yl)propanimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the morpholine ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their functions and leading to various biological effects .

Comparison with Similar Compounds

N’-hydroxy-3-(morpholin-4-yl)propanimidamide can be compared with other similar compounds, such as:

    N’-hydroxy-3-(piperidin-4-yl)propanimidamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    N’-hydroxy-3-(pyrrolidin-4-yl)propanimidamide: Contains a pyrrolidine ring, offering different chemical properties and reactivity.

The uniqueness of N’-hydroxy-3-(morpholin-4-yl)propanimidamide lies in its morpholine ring, which provides distinct steric and electronic properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

N'-hydroxy-3-morpholin-4-ylpropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2/c8-7(9-11)1-2-10-3-5-12-6-4-10/h11H,1-6H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMYEKAPTYTGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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